molecular formula C10H12ClNO B3609741 N-[(4-Chlorophenyl)methyl]-N-methylacetamide CAS No. 61582-50-1

N-[(4-Chlorophenyl)methyl]-N-methylacetamide

Cat. No.: B3609741
CAS No.: 61582-50-1
M. Wt: 197.66 g/mol
InChI Key: RGPBSGXDZOWWRE-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-methylacetamide is an acetamide derivative featuring a methyl group and a 4-chlorobenzyl substituent on the nitrogen atom. This compound belongs to the N-arylacetamide family, which is widely utilized as intermediates in organic synthesis and pharmaceutical research. The 4-chlorophenyl group introduces moderate electron-withdrawing effects, while the methyl group contributes steric and electronic properties that influence reactivity and physical characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPBSGXDZOWWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505100
Record name N-[(4-Chlorophenyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61582-50-1
Record name N-[(4-Chlorophenyl)methyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N-methylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+N-methylacetamideBase, Solvent, RefluxThis compound\text{4-Chlorobenzyl chloride} + \text{N-methylacetamide} \xrightarrow{\text{Base, Solvent, Reflux}} \text{this compound} 4-Chlorobenzyl chloride+N-methylacetamideBase, Solvent, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[(4-Chlorophenyl)methyl]-N-methylacetamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with biological targets, making it suitable for drug development:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group present in related compounds has been shown to inhibit bacterial growth by targeting essential enzymes.
  • Anti-inflammatory Properties : Research indicates that derivatives of N-methylacetamide can serve as anti-inflammatory agents by inhibiting the activity of lipoxygenase (LOX), an enzyme involved in inflammatory processes .

Chemical Synthesis

This compound serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : this compound can be utilized to synthesize more complex organic molecules through various chemical reactions such as electrophilic substitution and nucleophilic addition .

Materials Science

The compound's unique chemical structure makes it valuable in the development of new materials:

  • Polymer Chemistry : Its derivatives may be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial enzymes, which are critical for cell wall synthesis .

Case Study 2: Drug Development for Inflammatory Diseases

Research focused on the anti-inflammatory potential of N-methylacetamide derivatives demonstrated their efficacy in inhibiting LOX activity. This suggests that these compounds could be developed into therapeutic agents for treating conditions like asthma and arthritis .

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and key features of N-[(4-Chlorophenyl)methyl]-N-methylacetamide and related compounds:

Compound Name Substituents/Functional Groups Key Features Applications/Relevance References
This compound 4-chlorobenzyl, methyl Moderate electron-withdrawing Cl; steric effects from benzyl group Intermediate for heterocycles or bioactives
2-Azido-N-(4-methylphenyl)acetamide 4-methylphenyl, azide Azide group enables click chemistry; electron-donating methyl group Synthesis of triazoles or peptidomimetics
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro-2-nitrophenyl, methylsulfonyl Strong electron-withdrawing (NO₂, SO₂Me); planar disruption from nitro Precursor for sulfur-containing heterocycles
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-chlorophenyl, hydroxyimino Tautomerism potential; chelation sites for metal coordination Intermediate for 5-chloro-isatin synthesis
N-[Dichloro(methyl)silylmethyl]-N-(4-chlorophenyl)acetamide Silyl-methyl, 4-chlorophenyl Silicon-based reactivity; enhanced thermal stability Organosilicon chemistry applications
N-Acetyl-N-(4-methylphenyl)acetamide Acetyl, 4-methylphenyl Electron-donating methyl; acetyl group increases hydrophobicity Model compound for spectroscopic studies

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, enhancing the electrophilicity of the acetamide carbonyl compared to electron-donating groups (e.g., 4-methylphenyl in ). This increases susceptibility to nucleophilic attack, useful in condensation reactions .
    • Strong electron-withdrawing groups like nitro () or sulfonyl () significantly lower pKa values, making the N–H proton more acidic and reactive in deprotonation-driven reactions.
  • In contrast, smaller substituents (e.g., methyl in ) allow tighter molecular packing, as seen in crystal structures with intermolecular hydrogen bonds (e.g., C–H⋯O interactions in and ) .
  • For example, sulfonamide derivatives () are explored for enzyme inhibition, and the compound in shows IC₅₀ = 1.0 μM against LDL-associated phospholipase A₂, suggesting therapeutic relevance .

Key Research Findings and Data

Table 2: Comparative Physical and Chemical Properties

Property This compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 2-Azido-N-(4-methylphenyl)acetamide
Electron Effects Moderate withdrawal (Cl) Strong withdrawal (NO₂, SO₂Me) Donation (Me)
Melting Point Not reported 168–170°C (crystal structure) 112–114°C
Key Interactions Van der Waals (benzyl) N–H⋯O, C–H⋯O hydrogen bonds Azide π-stacking
Synthetic Use Intermediate for alkylation Sulfur heterocycle precursor Click chemistry substrate

Biological Activity

N-[(4-Chlorophenyl)methyl]-N-methylacetamide, also referred to as 2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide, is a synthetic organic compound that has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group and a chlorophenyl moiety, which contribute to its unique biological interactions. The molecular formula is C10_{10}H12_{12}ClN2_2O, indicating a combination of aromatic and aliphatic functional groups that may enhance its pharmacological properties.

PropertyValue
Molecular Weight200.66 g/mol
Melting Point65-67 °C
SolubilitySoluble in DMSO
LogP2.5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at the University of Lübeck, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL, indicating promising antimicrobial potential (source: ).

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary findings suggest that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

The mechanism by which this compound exerts its anticancer effects involves interactions with molecular targets such as enzymes and receptors involved in cell proliferation and survival. Specifically, it is believed to inhibit certain kinases that play a crucial role in tumor growth (source: ).

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
Escherichia coliInhibition zone: 12 mm
AnticancerVarious cancer cell linesInduction of apoptosis

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. For instance, modifications to the chloro group or the acetamide moiety have been shown to improve binding affinity to target proteins involved in disease processes (source: ).

Case Study: Structure-Activity Relationship

A structure-based optimization study revealed that derivatives with additional halogen substitutions exhibited increased potency against cancer cell lines, suggesting that further chemical modifications could yield even more effective therapeutic agents (source: ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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